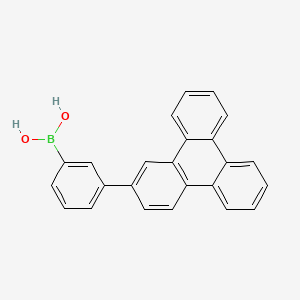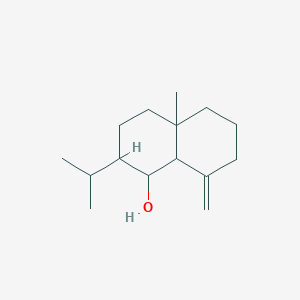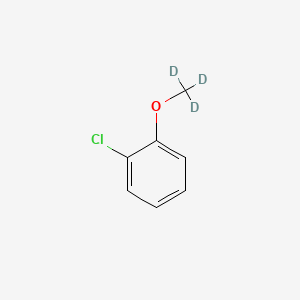
3-(Triphenylen-2-yl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(trifenilen-2-il)fenilborónico es un compuesto orgánico que pertenece a la clase de los ácidos borónicos. Los ácidos borónicos se caracterizan por la presencia de un átomo de boro unido a un átomo de carbono y dos grupos hidroxilo. Este compuesto en particular presenta una unidad de trifenileno unida a un anillo fenilo, que a su vez está unido al grupo ácido borónico. La estructura única del ácido 3-(trifenilen-2-il)fenilborónico lo convierte en un tema interesante para diversos estudios y aplicaciones científicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-(trifenilen-2-il)fenilborónico generalmente implica la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción es un método ampliamente utilizado para formar enlaces carbono-carbono entre ácidos borónicos arilo o vinilo y haluros arilo o vinilo. El procedimiento general implica los siguientes pasos:
Preparación del Precursor de Ácido Borónico: El precursor de ácido borónico se puede sintetizar haciendo reaccionar el trifenileno con derivados de ácido borónico en condiciones específicas.
Reacción de Acoplamiento: La reacción de acoplamiento de Suzuki-Miyaura se lleva a cabo utilizando un catalizador de paladio, una base (como el carbonato de potasio) y un solvente (como el tolueno o el etanol). La reacción se realiza típicamente en atmósfera inerte a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial del ácido 3-(trifenilen-2-il)fenilborónico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para lograr altos rendimientos y pureza. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-(trifenilen-2-il)fenilborónico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo ácido borónico se puede oxidar para formar ésteres borónicos o boratos.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido borónico en un borano o borohidruro.
Sustitución: El grupo ácido borónico puede participar en reacciones de sustitución, como el acoplamiento de Suzuki-Miyaura, para formar nuevos enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perborato de sodio.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los catalizadores de paladio, las bases (por ejemplo, el carbonato de potasio) y los solventes (por ejemplo, tolueno, etanol) se utilizan comúnmente en reacciones de sustitución.
Principales Productos Formados
Oxidación: Ésteres borónicos o boratos.
Reducción: Boranos o borohidruros.
Sustitución: Diversos derivados arilo o vinilo, dependiendo del compañero de acoplamiento.
Aplicaciones Científicas De Investigación
El ácido 3-(trifenilen-2-il)fenilborónico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de compuestos aromáticos complejos.
Biología: El compuesto se emplea en el desarrollo de sondas fluorescentes y sensores para la detección e imagenología biológica.
Industria: El compuesto se utiliza en la producción de materiales avanzados, como polímeros con propiedades ópticas y electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(trifenilen-2-il)fenilborónico implica su capacidad para formar enlaces covalentes reversibles con dioles y otros nucleófilos. Esta propiedad se aprovecha en diversas aplicaciones, como el desarrollo de sensores y sondas. El grupo ácido borónico interactúa con las moléculas diana mediante la formación de ésteres de boronato, que pueden detectarse o utilizarse en transformaciones químicas adicionales.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Fenilborónico: Un ácido borónico más simple con un grupo fenilo unido al átomo de boro.
Ácido 4-(carbazol-9-il)fenilborónico: Un ácido borónico con una unidad de carbazol unida al anillo fenilo.
2-Fenil-4,4,5,5-tetrametil-1,3,2-dioxaborolano: Un éster borónico con un grupo fenilo y una estructura de boronato cíclico.
Singularidad
El ácido 3-(trifenilen-2-il)fenilborónico es único debido a la presencia de la unidad de trifenileno, que imparte propiedades electrónicas y estéricas distintas. Esto lo hace particularmente útil en aplicaciones que requieren interacciones específicas con moléculas diana, como en el desarrollo de materiales avanzados y sensores.
Propiedades
Fórmula molecular |
C24H17BO2 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
(3-triphenylen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C24H17BO2/c26-25(27)18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15,26-27H |
Clave InChI |
YSDJLONVLIHBRC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)




![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)



![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
